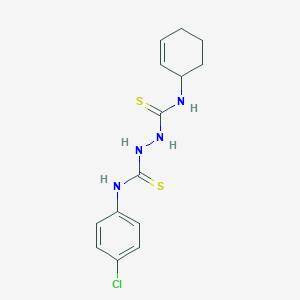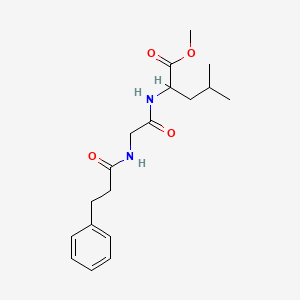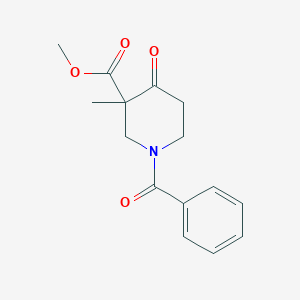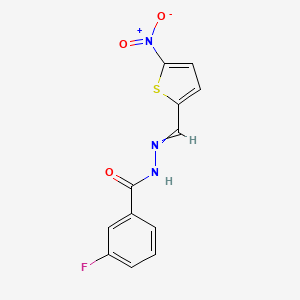
MitoBloCK-10
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
The synthetic route for MitoBloCK-10 involves the reaction of 3-fluorobenzohydrazide with 5-nitrothiophene-2-carbaldehyde under specific conditions. The reaction typically occurs in the presence of a suitable solvent and catalyst to facilitate the formation of the desired product .
化学反应分析
MitoBloCK-10 undergoes several types of chemical reactions, including:
Oxidation: The nitro group in the compound can undergo reduction to form corresponding amines.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Condensation: The hydrazide group can participate in condensation reactions with aldehydes and ketones to form hydrazones.
Common reagents used in these reactions include reducing agents like sodium borohydride for reduction, nucleophiles like amines for substitution, and aldehydes or ketones for condensation reactions. The major products formed from these reactions depend on the specific reagents and conditions used .
科学研究应用
MitoBloCK-10 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study mitochondrial function and protein import pathways.
Biology: Investigated for its role in disrupting mitochondrial functions and inducing apoptosis in cancer cells.
Medicine: Explored as a potential therapeutic agent for treating bladder cancer and other diseases involving mitochondrial dysfunction.
Industry: Utilized in the development of new drugs targeting mitochondrial pathways .
作用机制
MitoBloCK-10 exerts its effects by binding to a specific pocket in the TIMM44 protein, inhibiting its function. This disruption leads to mitochondrial depolarization, oxidative stress, and a reduction in ATP production. The compound induces apoptosis and cell cycle arrest in cancer cells by inhibiting the Akt-mammalian target of rapamycin (mTOR) pathway .
相似化合物的比较
MitoBloCK-10 is unique in its ability to specifically target TIMM44. Similar compounds include other MitoBloCK series inhibitors, such as MitoBloCK-6, which also target mitochondrial import pathways but have different molecular targets and mechanisms of action . This compound’s specificity for TIMM44 and its potent anti-cancer activity make it a valuable tool for research and potential therapeutic applications .
属性
分子式 |
C12H8FN3O3S |
|---|---|
分子量 |
293.28 g/mol |
IUPAC 名称 |
3-fluoro-N-[(5-nitrothiophen-2-yl)methylideneamino]benzamide |
InChI |
InChI=1S/C12H8FN3O3S/c13-9-3-1-2-8(6-9)12(17)15-14-7-10-4-5-11(20-10)16(18)19/h1-7H,(H,15,17) |
InChI 键 |
QDYQZMWFIYLMNX-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC(=C1)F)C(=O)NN=CC2=CC=C(S2)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4,6-dichloro-1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B12442767.png)
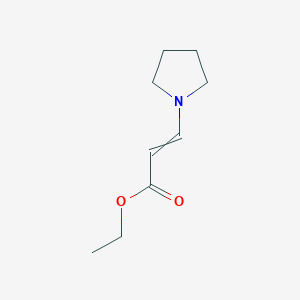
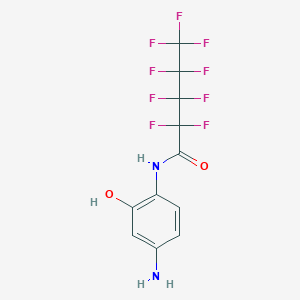
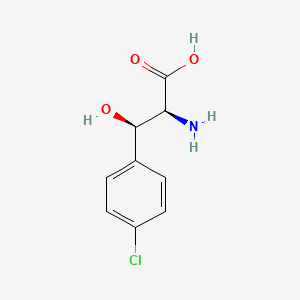
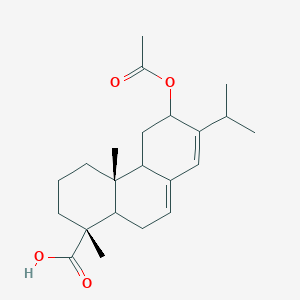

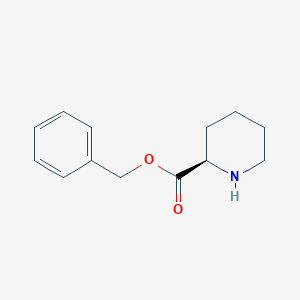
![3-(Phenylmethyl)-2-[2-(3-pyridinyl)ethenyl]-4-quinazolinone](/img/structure/B12442794.png)
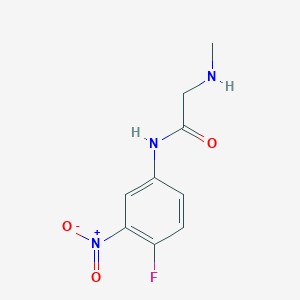
![1-Boc-3-[(3-bromo-phenylamino)-methyl]-piperidine](/img/structure/B12442807.png)
![1-[2-Methyl-6-(propan-2-yl)phenyl]methanamine](/img/structure/B12442815.png)
